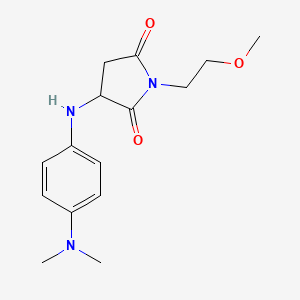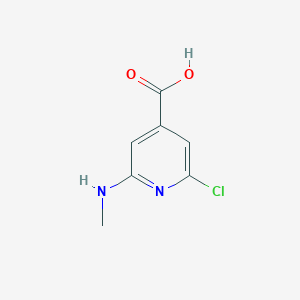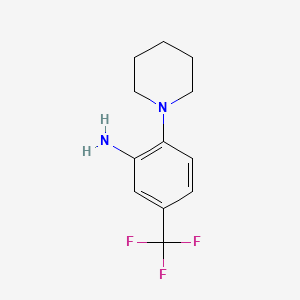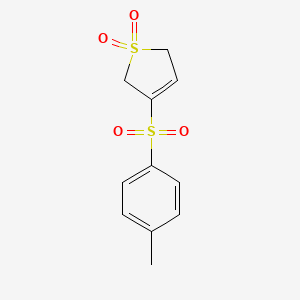
3-p-Toluensulfonil-3-sulfoleno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-p-Toluenesulfonyl-3-sulfolene is a cyclic organic compound with a sulfone functional group. It is a derivative of sulfolene, specifically modified with a p-toluenesulfonyl group. This compound is of significant interest in organic chemistry due to its unique reactivity and applications in various chemical processes.
Aplicaciones Científicas De Investigación
3-p-Toluenesulfonyl-3-sulfolene has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in drug development due to its unique reactivity and stability.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the synthesis of biologically active molecules.
Mecanismo De Acción
Target of Action
It is known that sulfolenes, a class of compounds to which 3-p-toluenesulfonyl-3-sulfolene belongs, are often used in organic synthesis, particularly in diels-alder reactions .
Mode of Action
3-p-Toluenesulfonyl-3-sulfolene is prepared from 3-sulfolene and reacts with various dienophiles to give the corresponding Diels-Alder cycloadducts . This suggests that the compound likely interacts with its targets through cycloaddition, a type of chemical reaction that results in the formation of a cyclic product.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-p-Toluenesulfonyl-3-sulfolene. For instance, the compound’s reactivity in Diels-Alder reactions can be influenced by factors such as temperature and the presence of other reactants
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 3-p-toluenesulfonyl-3-sulfolene involves the cheletropic addition of sulfur dioxide to 1,3-dienes. This reaction is typically conducted in the presence of a catalyst, such as a Lewis acid, under controlled temperature conditions . Another method involves the protonation of propargylsilanes, followed by a 1,2-silyl group shift and cheletropic addition of sulfur dioxide .
Industrial Production Methods: Industrial production of 3-p-toluenesulfonyl-3-sulfolene often utilizes large-scale reactors where the cheletropic addition of sulfur dioxide to 1,3-dienes is carried out under high pressure and temperature conditions. The process is optimized to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-p-Toluenesulfonyl-3-sulfolene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as Raney nickel are used for hydrogenation reactions.
Substitution: Reagents like sodium cyanide and other nucleophiles are used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfolane.
Substitution: Various substituted sulfolenes depending on the nucleophile used.
Comparación Con Compuestos Similares
Butadiene sulfone: Similar in structure and reactivity, used as a source of butadiene in various reactions.
Piperylene sulfone: Another sulfone derivative with similar applications but different physical properties.
Uniqueness: 3-p-Toluenesulfonyl-3-sulfolene is unique due to the presence of the p-toluenesulfonyl group, which enhances its reactivity and stability compared to other sulfolenes. This makes it particularly valuable in synthetic organic chemistry for the preparation of complex molecules .
Propiedades
IUPAC Name |
3-(4-methylphenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S2/c1-9-2-4-10(5-3-9)17(14,15)11-6-7-16(12,13)8-11/h2-6H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBHTOTWYLRZGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CCS(=O)(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
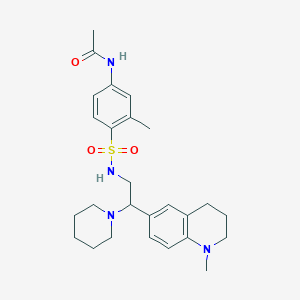
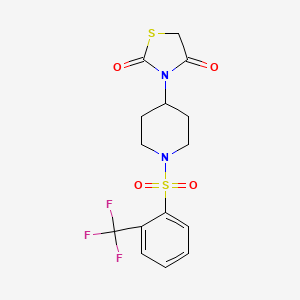
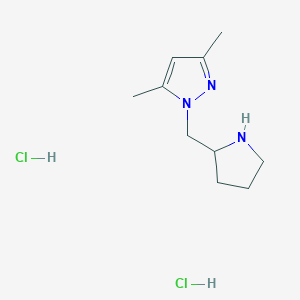
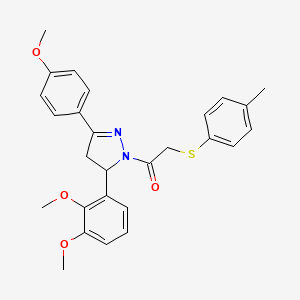
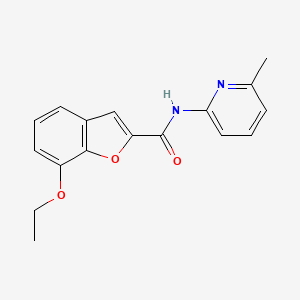
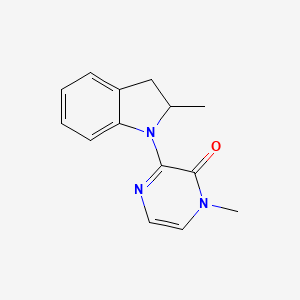
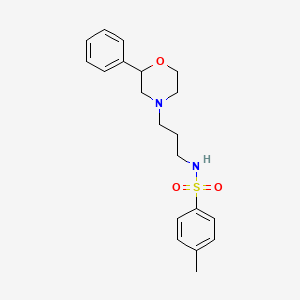
![2-[Methyl({[4-(prop-2-yn-1-yl)morpholin-2-yl]methyl})amino]acetamide](/img/structure/B2365840.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2365841.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2365843.png)
